3-Chloro-4-nitroaniline
Overview
Description
3-Chloro-4-nitroaniline is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom and a nitro group at the 3rd and 4th positions, respectively. This compound is a yellow solid and is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Mechanism of Action
Target of Action
3-Chloro-4-nitroaniline is primarily used as a pharmaceutical and medical intermediate
Mode of Action
The mode of action of this compound involves a series of chemical transformations. The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group, producing 4-amino-3-chlorophenol . This is followed by further transformations involving other enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its metabolism. The compound undergoes a series of enzymatic reactions, including nitro group removal and dechlorination . These reactions are part of a larger metabolic pathway that transforms this compound into less toxic and more easily excretable compounds .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its metabolic transformation. The compound’s interactions with various enzymes lead to changes in its chemical structure, reducing its toxicity and facilitating its excretion from the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may be susceptible to photooxidation in the water column via hydroxyl and peroxy radicals . Additionally, the compound’s insolubility in water may affect its distribution and bioavailability in aquatic environments.
Biochemical Analysis
Biochemical Properties
It is known that nitroaniline compounds can undergo various biochemical reactions . For instance, they can undergo diazotization, which allows access to dinitrobenzene and nitrophenylarsonic acid
Cellular Effects
Nitro compounds are known to have significant effects on cellular processes They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitro compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been reported that the non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline was developed by slow evaporation method at 40 °C
Dosage Effects in Animal Models
It is known that nitro compounds can have toxic or adverse effects at high doses
Metabolic Pathways
The metabolic pathways involving 3-Chloro-4-nitroaniline are not well-understood. It has been reported that 2-Chloro-4-nitroaniline can be degraded via a novel aerobic degradation pathway by Rhodococcus sp. strain MB-P1
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-nitroaniline can be synthesized through several methods:
Nitration of 3-chloroaniline: This involves the nitration of 3-chloroaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Chlorination of 4-nitroaniline: This method involves the chlorination of 4-nitroaniline using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of nitroanilines in hydrochloric acid by adding separate streams of nitroanilines and a chlorinating agent to the acid. This process ensures high purity and good yield of the product .
Chemical Reactions Analysis
3-Chloro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, resulting in the formation of 3-chloro-4-phenylenediamine.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted anilines.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, chlorine gas, iron powder, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a precursor for the synthesis of biologically active molecules, which can be used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is employed in the production of corrosion inhibitors, antioxidants, and rubber chemicals
Comparison with Similar Compounds
3-Chloro-4-nitroaniline can be compared with other nitroaniline derivatives such as:
2-Chloro-4-nitroaniline: Similar in structure but with the chlorine atom at the 2nd position. It is also used in dye synthesis and has similar chemical properties.
4-Nitroaniline: Lacks the chlorine atom and is used as a precursor for the synthesis of p-phenylenediamine, an important dye component.
3-Nitroaniline: Similar to this compound but without the chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.
Properties
IUPAC Name |
3-chloro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSIOPGMLLPSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231795 | |
Record name | Benzenamine, 3-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825-41-2 | |
Record name | Benzenamine, 3-chloro-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40231795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-chloro-4-nitroaniline used in the spectrophotometric analysis of pharmaceutical drugs?
A: this compound acts as a valuable reagent in spectrophotometric analysis, particularly for quantifying drugs like empagliflozin. This technique capitalizes on the reaction between empagliflozin and the diazotized product of this compound. This reaction generates a distinctly colored azo dye, exhibiting maximum absorption at 470 nm []. This allows researchers to determine the concentration of empagliflozin in a sample by measuring the absorbance of the azo dye. This method proves to be simple, sensitive, and cost-effective for analyzing empagliflozin in pharmaceutical formulations [].
Q2: Beyond spectrophotometry, are there other applications of this compound in synthetic chemistry?
A: Absolutely! this compound serves as a versatile building block in organic synthesis. One notable application is its involvement in the Kabachnik-Fields reaction. This reaction allows for synthesizing a new class of α-aminophosphonic acid esters, achieved by reacting equimolar quantities of this compound, dimethyl/diethylphosphite, and various aromatic aldehydes []. These newly synthesized compounds hold potential as antimicrobial agents [].
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